Product packaging for Isooxypeucedanin(Cat. No.:CAS No. 5058-15-1)

Isooxypeucedanin

Cat. No.: B192035
CAS No.: 5058-15-1
M. Wt: 286.28 g/mol
InChI Key: USLPJJIUMAKBIU-UHFFFAOYSA-N
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Description

Isooxypeucedanin is a linear furanocoumarin, a class of secondary metabolites known for diverse biological activities and commonly found in plant families such as Apiaceae and Rutaceae . Like its structural analog oxypeucedanin, it is typically isolated from plant sources such as various Angelica species for use in laboratory research . Furanocoumarins, including oxypeucedanin, are investigated for their potential pharmacological properties, which may include antiproliferative, cytotoxic, and anti-inflammatory activities, suggesting significant value for applications in drug discovery and biochemical research . Researchers utilize this compound as a standard in analytical methods like High-Performance Liquid Chromatography (HPLC) for the qualification and quantification of active components in plant extracts . Advanced extraction techniques, such as the use of ionic liquids, have been developed to efficiently isolate and purify related compounds, underlining their importance in natural product chemistry . This product is provided strictly "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, patient management, or any other clinical applications . They are not manufactured or validated for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B192035 Isooxypeucedanin CAS No. 5058-15-1

Properties

IUPAC Name

4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPJJIUMAKBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198596
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-15-1
Record name Pabulenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOOXYPEUCEDANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization of Isooxypeucedanin Within Furanocoumarin Chemical Space

Furanocoumarins are a class of organic compounds characterized by a chemical structure that consists of a furan (B31954) ring fused with a coumarin (B35378). wikipedia.org This fusion can occur in different ways, leading to two primary structural types: linear and angular. wikipedia.org Isooxypeucedanin, with its formal name 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one, possesses a furo[3,2-g]chromen-7-one core. nih.govbiorlab.com This structure places it definitively within the linear furanocoumarin subgroup, which is based on a psoralen (B192213) backbone. wikipedia.orgnih.govresearchgate.net

Linear furanocoumarins are biosynthesized in plants through the phenylpropanoid and mevalonate (B85504) pathways, starting from the precursor umbelliferone (B1683723) (7-hydroxycoumarin). wikipedia.org These compounds are found in a variety of plant families, with the Apiaceae (parsley family) and Rutaceae (citrus family) being the most prominent sources. wikipedia.org this compound itself has been identified and isolated from several plant species, including Glehnia littoralis and Prangos latiloba. nih.gov Its specific chemical structure, featuring a side chain attached to the coumarin core, distinguishes it from other furanocoumarins and is a key determinant of its biological activity.

Broad Significance of Furanocoumarins in Natural Product Research

Furanocoumarins as a chemical class hold considerable significance in natural product research due to their wide array of biological activities and their role in plant defense. In plants, they often function as phytoalexins, which are antimicrobial and anti-predator compounds that the plant produces to protect itself from insects, mammals, and fungal pathogens. wikipedia.org This inherent bioactivity has made them a focal point for pharmacological investigation.

Research has demonstrated that furanocoumarins exhibit a range of effects, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.net Their ability to interact with various biological pathways is a subject of intense study. For example, many furanocoumarins are known for their photosensitizing effects, where they can intercalate into DNA and form cross-links upon exposure to UV radiation, a mechanism that has been explored for therapeutic applications in skin diseases. wikipedia.org The diverse pharmacological profiles of compounds like bergapten, xanthotoxin, and imperatorin (B1671801) underscore the potential of this chemical family as sources for new therapeutic leads and as molecular probes to investigate biological processes. nih.govresearchgate.net

Academic Rationale for Mechanistic Investigation of Isooxypeucedanin

The primary academic rationale for the detailed mechanistic investigation of isooxypeucedanin stems from the need to understand its unique structure-activity relationship and to identify its specific molecular targets. Many furanocoumarins exert their effects by inhibiting enzymes. nih.govnih.gov Enzyme inhibitors are foundational to pharmacology, as blocking an enzyme's activity can correct a metabolic imbalance or stop a disease process. youtube.com

Interestingly, studies comparing the biological activities of various furanocoumarins have reported that this compound possesses a lower inhibitory power against certain enzymes when compared to other well-known furanocoumarins like imperatorin (B1671801) and bergapten. nih.gov This finding is scientifically compelling because it suggests a higher degree of selectivity in its biological actions. Researchers are motivated to investigate why this compound is less potent against some common targets and to discover which specific proteins or pathways it interacts with more effectively. This line of inquiry is central to chemical biology, where the goal is to develop highly specific molecular probes to perturb and study biological systems. mdpi.com By elucidating the precise mechanism of action of this compound, scientists can uncover novel biological insights and potentially identify new targets for drug discovery.

Current Research Trajectories in Isooxypeucedanin Chemical Biology

Phytochemical Sourcing and Isolation Context

The isolation of this compound has been documented from several plant families, most notably the Apiaceae and Rutaceae. Chromatographic techniques are pivotal in the separation and purification of this compound from complex plant extracts.

Isolation from Ducrosia Species

Ducrosia anethifolia, a plant species belonging to the Apiaceae family, has been identified as a source of this compound. Phytochemical studies of the aerial parts of this plant have led to the isolation of several furanocoumarins, including this compound. nih.govresearchgate.net The isolation process typically involves extraction with organic solvents, followed by various chromatographic methods to separate the individual compounds. nih.govresearchgate.net Research has confirmed the presence of a variety of furanocoumarins such as psoralen, 5-methoxypsoralen, 8-methoxypsoralen, and imperatorin alongside this compound in the leaves and stems of D. anethifolia. nih.govresearchgate.net

Isolation from Angelica Species

The genus Angelica, also a member of the Apiaceae family, is well-known for its rich diversity of coumarins. While direct isolation of this compound is noted in the broader context of furanocoumarin research within this genus, detailed studies often focus on more abundant or biologically active congeners. The general methodology for isolating furanocoumarins from Angelica species involves extraction and chromatographic separation, which would be applicable for obtaining this compound.

Isolation from Peucedanum Species

Peucedanum praeruptorum Dunn, a medicinal plant, is another documented source of this compound. nih.gov Phytochemical analyses of this plant have revealed the presence of over 119 different compounds, including a variety of furanocoumarins. nih.gov The root of P. praeruptorum is particularly noted for its concentration of these compounds. nih.govresearchgate.net The isolation and identification of this compound from this species contribute to the understanding of its chemical profile.

Detection in Citrus Species

The peels of various Citrus species are known to contain a range of phytochemicals, including furanocoumarins. nih.gov While specific detection of this compound in all citrus varieties is not extensively documented in readily available literature, the presence of other furanocoumarins in species like grapefruit (Citrus paradisi) suggests the potential for its occurrence. mdpi.comidosi.orgnih.gov The analysis of citrus peel extracts often reveals a complex mixture of compounds, and the detection of specific minor components like this compound would require sensitive analytical techniques.

Biosynthetic Pathways and Precursor Derivation

The biosynthesis of furanocoumarins, including this compound, is a complex process that originates from the phenylpropanoid pathway.

Umbelliferone as the Furanocoumarin Core Precursor

Umbelliferone, also known as 7-hydroxycoumarin, serves as a crucial precursor in the biosynthesis of linear furanocoumarins. wikipedia.orgnih.gov This compound is formed from L-phenylalanine through the shikimate pathway. wikipedia.org The biosynthetic route proceeds via cinnamic acid and p-coumaric acid. wikipedia.org Subsequent enzymatic reactions, including prenylation and cyclization, lead to the formation of the furan (B31954) ring, which is characteristic of furanocoumarins. The specific enzymatic steps that convert umbelliferone to this compound involve the attachment of an isoprenoid side chain, which is then modified to form the epoxide ring characteristic of this compound. This biosynthetic connection underscores the central role of umbelliferone in the generation of a diverse array of furanocoumarin structures found in the plant kingdom. frontiersin.org

Table of Isolated Compounds from Ducrosia anethifolia

Compound Name
Psoralen
5-Methoxypsoralen
8-Methoxypsoralen
Imperatorin
This compound
Pabulenol
Oxypeucedanin Methanolate
Oxypeucedanin Hydrate
Vanillic Aldehyde
Harmine
3-hydroxy-α-ionone

Table of Compounds Mentioned in this Article

Compound Name
This compound
Umbelliferone
Psoralen
5-Methoxypsoralen
8-Methoxypsoralen
Imperatorin
Oxypeucedanin Methanolate
Oxypeucedanin Hydrate
Pabulenol
Vanillic Aldehyde
Harmine
3-hydroxy-α-ionone
2-C-methyl-erythrytol
L-phenylalanine
Cinnamic acid
p-Coumaric acid
Naringin
Naringenin
Praeruptorin A

Regioselective Prenylation and Furan Ring Formation

The biosynthesis of the core furanocoumarin structure, from which this compound is derived, begins with the key precursor umbelliferone (7-hydroxycoumarin). The structural divergence into linear or angular furanocoumarins is determined by a crucial regioselective prenylation step. nih.gov

Regioselective Prenylation: This reaction involves the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate (B85504) pathway, to the coumarin nucleus. The enzyme responsible, a prenyltransferase, exhibits high specificity. For the synthesis of linear furanocoumarins like this compound, the prenyl group is attached to the C6 position of umbelliferone, yielding demethylsuberosin (B190953). nih.gov Prenylation at the C8 position would lead to the formation of osthenol (B192027), the precursor for angular furanocoumarins. nih.gov

Furan Ring Formation: Following prenylation, the formation of the characteristic third ring (the furan ring) is catalyzed by a specific type of cytochrome P450 monooxygenase. nih.gov In the linear furanocoumarin pathway, the enzyme marmesin (B225713) synthase (a P450 enzyme) hydroxylates the prenyl side chain of demethylsuberosin, which is then followed by an intramolecular cyclization and the elimination of a water molecule and acetone (B3395972) to form marmesin. nih.gov Subsequent action by another cytochrome P450, a psoralen synthase, cleaves off a hydroxyisopropyl group from marmesin to generate the parent linear furanocoumarin, psoralen. nih.gov Further modifications on the psoralen core lead to more complex derivatives.

Enzymatic Systems Governing Biosynthesis (e.g., Prenyltransferases)

The biosynthesis of this compound and other furanocoumarins is governed by specific families of enzymes that ensure the correct assembly and modification of the molecule. The two primary enzyme classes involved in the core structure formation are prenyltransferases and cytochrome P450s.

Prenyltransferases (PTs): Plant prenyltransferases involved in furanocoumarin biosynthesis are typically membrane-bound enzymes belonging to the UbiA superfamily. nih.gov These enzymes display remarkable specificity for both their aromatic substrate (e.g., umbelliferone) and the position of prenylation (C6 or C-8), which is the determining factor for producing either linear or angular furanocoumarins. nih.gov Studies in various Apiaceae species have identified distinct C6- and C8-prenyltransferases, highlighting the evolutionary divergence that leads to the chemical diversity of these compounds. nih.gov For instance, in Angelica sinensis, two different prenyltransferases, AsPT1 and AsPT2, have been identified to convert umbelliferone into demethylsuberosin (C6-prenylated) and osthenol (C8-prenylated), respectively. nih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily is critical for the diversification of furanocoumarins. medchemexpress.comnih.gov Specific P450 enzymes are responsible for the cyclization reaction that forms the furan ring. nih.govnih.gov These enzymes belong to the CYP71 clan. medchemexpress.com For example, after prenylation, a P450-dependent marmesin synthase catalyzes the conversion of demethylsuberosin to marmesin. nih.gov Subsequently, a psoralen synthase, another P450 enzyme, converts marmesin to psoralen. nih.gov Further hydroxylations and methylations on the psoralen ring system, also catalyzed by specific P450s and O-methyltransferases, lead to a wide array of furanocoumarin derivatives. medchemexpress.com

Table 2: Key Enzyme Classes in Furanocoumarin Biosynthesis

Enzyme Class Function Key Substrates/Products
Prenyltransferases (PTs) Regioselective transfer of a prenyl group to umbelliferone. Umbelliferone → Demethylsuberosin (linear) or Osthenol (angular)
Cytochrome P450 Monooxygenases Furan ring formation and subsequent oxidative modifications. Demethylsuberosin → Marmesin → Psoralen

Oxidative Modifications Leading to Oxo-Variants

The final structure of this compound, specifically its 4-(3-methyl-2-oxobutoxy) side chain, necessitates further oxidative modifications of a prenylated precursor. The direct enzymatic steps for this final transformation in plants are not yet fully elucidated. However, the pathway can be inferred from known related compounds and biotransformations.

The precursor to this compound is oxypeucedanin, which features an epoxide ring on its side chain (a 1,2-epoxy-3-methyl-3-butoxy group). mdpi.comresearchgate.net Oxypeucedanin is widely found in the Apiaceae family. mdpi.com A known derivative of oxypeucedanin is oxypeucedanin hydrate, which contains a diol (a 2,3-dihydroxy-3-methylbutoxy group) resulting from the enzymatic or non-enzymatic hydration of the epoxide ring. medchemexpress.comnih.gov This hydrate form has been isolated from plants such as Ducrosia anethifolia. medchemexpress.comphytopurify.com

The conversion of the diol structure of oxypeucedanin hydrate to the keto-group in this compound would require an oxidative rearrangement. It is scientifically plausible that an enzyme, likely a dehydrogenase, catalyzes the oxidation of the secondary alcohol at the C2 position of the oxypeucedanin hydrate side chain. This oxidation would yield the ketone functionality characteristic of this compound, along with the elimination of water. While cytochrome P450 enzymes are known to perform a vast array of oxidations, the specific enzymes responsible for this final side-chain modification in the biosynthesis of this compound within plants remain a subject for future research. flvc.org

Strategies for Total Synthesis of this compound and its Structural Analogues

The total synthesis of angular furanocoumarins like this compound typically involves the construction of the tricyclic core by forming the furan ring onto a pre-existing coumarin scaffold. A common precursor for this class of compounds is 7-hydroxycoumarin (umbelliferone), which is itself derived biosynthetically from the phenylpropanoid pathway. researchgate.netresearchgate.netmdpi.com Synthetic strategies often focus on the regioselective introduction of substituents at the C-8 position of the umbelliferone nucleus to facilitate the formation of the angularly fused furan ring.

Key synthetic approaches for the construction of the angular furanocoumarin skeleton include:

Palladium-catalyzed reactions: These methods are effective for creating the furan ring. For instance, the vinylation of halo-hydroxycoumarins using reagents like chlorodimethylvinylsilane in the presence of a palladium catalyst, followed by oxidation and acid treatment, can yield the angular furanocoumarin system. jst.go.jp

Wittig-type reactions: Intramolecular Wittig reactions provide a powerful tool for the synthesis of furanocoumarins. nih.govorganic-chemistry.orgmasterorganicchemistry.com This can involve the reaction of α,β-unsaturated ketones with tributylphosphine and acyl chlorides to generate phosphorus ylide intermediates that undergo facile intramolecular cyclization to form the furan ring in a single step. nih.gov

Metal-assisted reactions: The use of Fischer carbene complexes, particularly chromium carbene complexes, has been demonstrated in regiocomplementary approaches to synthesize angular furanocoumarins such as sphondin and angelicin, which share the same core structure as this compound. acs.org

A general synthetic pathway to the angular furanocoumarin core, starting from umbelliferone, is outlined below. This often involves an initial C-alkylation or C-allylation at the C-8 position, followed by oxidative cyclization to form the furan ring.

StepReactionReagents and ConditionsIntermediate/Product
1Prenylation of UmbelliferonePrenyl bromide, baseOsthenol
2Oxidative CyclizationOsO₄, NaIO₄; or other oxidizing agentsDihydrofuranocoumarin intermediate
3Dehydration/AromatizationAcid or heatAngelicin (parent angular furanocoumarin)

Modern synthetic strategies increasingly focus on efficiency, selectivity, and sustainability. For the synthesis of complex natural products like this compound, this translates to the use of catalytic methods, one-pot reactions, and the development of convergent synthetic routes. jst.go.jp Palladium-catalyzed cross-coupling and intramolecular hydroarylation reactions represent state-of-the-art methods for constructing the heterocyclic rings of furanocoumarins with high precision. acs.org

This compound itself is an achiral molecule. However, many of its natural structural analogues, such as those with substituted dihydrofuran rings (e.g., peucenidin), possess stereocenters. Therefore, stereoselective synthesis is a critical consideration for accessing these specific analogues. The biosynthesis of angular furanocoumarins proceeds through intermediates like columbianetin, a dihydrofuranocoumarin, highlighting the importance of stereochemistry in the natural pathway. cdnsciencepub.com

In a synthetic context, achieving stereocontrol can be accomplished through various means:

Chiral pool synthesis: Utilizing naturally occurring chiral starting materials.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

Substrate-controlled diastereoselective reactions: Where the existing stereochemistry in a molecule directs the formation of new stereocenters.

For dihydrofuranocoumarin analogues, the stereochemistry at the C-8 and C-9 positions (using peucenidin numbering) is crucial. Synthetic methods must be able to control the relative and absolute configuration of these centers to produce enantiomerically pure compounds.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches combine the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. The biosynthesis of furanocoumarins in plants provides a blueprint for potential biocatalytic steps. mdpi.com Key enzymes in the pathway are cytochrome P450 monooxygenases, which are responsible for crucial hydroxylation and cyclization reactions. mdpi.comresearchgate.netsciopen.com

For instance, psoralen synthase and angelicin synthase, both cytochrome P450 enzymes, catalyze the formation of the furan ring from prenylated coumarin precursors to form linear and angular furanocoumarins, respectively. sciopen.com Biocatalytic hydroxylation, using oxygenating biocatalysts like P450s, is a powerful tool for the late-stage functionalization of complex molecules, offering high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. nih.gov

Microbial biotransformation is another avenue for chemoenzymatic synthesis. Studies have shown that microorganisms can metabolize furanocoumarins. For example, angelicin can be metabolized by Lipomyces lipofer to yield a reduced acid derivative, demonstrating the potential of whole-cell systems for modifying the furanocoumarin scaffold. researchgate.net Such enzymatic transformations can be used to introduce specific functional groups or to resolve racemic mixtures of synthetic intermediates.

Biocatalytic ApproachEnzyme/Organism ClassTransformation ExampleRelevance to this compound
Biosynthesis MimicryCytochrome P450 MonooxygenasesHydroxylation of umbelliferone; Furan ring formationSynthesis of the core angular furanocoumarin skeleton. researchgate.net
BiotransformationFungi/Bacteria (e.g., Lipomyces lipofer)Reduction of α,β-unsaturated bond in angelicinModification of the pyrone ring for analogue synthesis. researchgate.net
Enzymatic Acylation/DeacylationLipases, EsterasesSelective acylation of hydroxyl groupsIntroduction or modification of side chains, such as the one present in this compound.

Development of Derivatization Protocols for Structure-Activity Relationship Studies

To explore the full therapeutic potential of this compound and to optimize its biological activity, the synthesis of various derivatives for structure-activity relationship (SAR) studies is essential. Derivatization protocols typically focus on modifying specific parts of the molecule to understand how these changes affect its interaction with biological targets.

For furanocoumarins, key areas for derivatization include:

The Furan and Pyrone Rings: Modifications can involve the synthesis of angular oxazole-fused coumarins or blocking the photoreactive α-pyrone double bond to reduce potential phototoxicity while retaining other biological activities. mdpi.commdpi.com

The Aromatic Core: Introduction of various substituents (e.g., hydroxyl, methoxy, alkyl groups) on the benzene ring can modulate the electronic properties and lipophilicity of the molecule.

The Side Chain: The 4-(3-methyl-2-oxobutoxy) side chain of this compound is a prime target for modification. SAR studies would involve synthesizing analogues with different ester or ether linkages, varying chain lengths, and introducing different functional groups to probe the binding pocket of a target protein.

A common strategy for creating a library of derivatives is to synthesize a key intermediate, such as a hydroxylated precursor to this compound, and then subject it to a range of parallel synthesis reactions to introduce diverse side chains. For example, ester or amide derivatives can be readily prepared from a hydroxylated or aminated furanocoumarin core. mdpi.com The resulting analogues are then screened for their biological activity, and the data is used to build an SAR model that guides the design of more potent and selective compounds.

Compound ClassStarting MaterialSynthetic MethodPurpose of Derivatization
Ether/Ester AnaloguesHydroxylated FuranocoumarinWilliamson ether synthesis, AcylationProbe the effect of the side chain on activity. mdpi.com
Amino DerivativesPeucenidinReaction with secondary aminesIntroduce new functionalities and improve solubility.
Heterocyclic-fused AnaloguesAngelicinCyclization reactionsAlter the core structure to modulate activity and reduce phototoxicity. nih.gov

Investigation of Primary Molecular Targets and Binding Mechanisms

The investigation into the primary molecular targets of this compound has revealed its interaction with several enzyme systems. As a member of the furanocoumarin family, which is known for a wide range of biological activities, this compound's effects are primarily linked to its ability to inhibit key enzymes involved in metabolic pathways. nih.govmdpi.com Research has focused on its role as an inhibitor of carbohydrate-metabolizing enzymes and enzymes within the polyol pathway. nih.govfrontiersin.org These interactions are central to its observed biological activities and are being explored to understand its mechanism of action at a molecular level.

This compound has been identified as an inhibitor of several key enzymes responsible for the digestion and metabolism of carbohydrates. nih.govmdpi.comnih.gov This inhibitory action is concentration-dependent. nih.govmdpi.com Studies have shown that this compound, along with other furanocoumarins like psoralen and oxypeucedanin hydrate, demonstrates moderate inhibitory effects on these enzymes. nih.gov Its efficacy is generally considered less potent than other furanocoumarins such as imperatorin and 5-methoxypsoralen. nih.govmdpi.com

This compound has been shown to inhibit α-amylase, a key enzyme in the digestive system that breaks down starch into smaller sugars. nih.govmdpi.comnih.gov It is characterized as a moderate inhibitor of this enzyme. nih.gov However, detailed kinetic studies providing specific IC50 values and the precise mode of inhibition (e.g., competitive, non-competitive) for this compound are not extensively detailed in the available scientific literature.

The inhibitory profile of this compound extends to β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. nih.govnih.gov Its inhibitory action against this enzyme is also categorized as moderate. nih.gov Comprehensive kinetic analyses detailing the IC50 values and the specific mechanism of inhibition for this compound are not widely available in the current body of research.

The polyol pathway, which includes the enzymes aldose reductase and sorbitol dehydrogenase, is another target for this compound. This pathway converts glucose to sorbitol and then to fructose. frontiersin.org

A study on a methanolic extract of Ducrosia anethifolia, which contains this compound among other furanocoumarins, demonstrated strong inhibitory effects on both aldose reductase (AR) and sorbitol dehydrogenase (SD). frontiersin.orgresearchgate.net The extract showed a mixed-inhibition mechanism against both enzymes. frontiersin.orgresearchgate.net While the study provides IC50 values for the total extract, it does not specify the individual contribution or the direct inhibitory kinetics of this compound itself. researchgate.net

Table 1: Inhibitory Activity of Ducrosia anethifolia Methanolic Extract on Polyol Pathway Enzymes

EnzymeIC50 Value (µg/mL)Inhibition Mechanism
Aldose Reductase (AR)69.41 ± 3.59Mixed-inhibition
Sorbitol Dehydrogenase (SD)31.11 ± 5.58Mixed-inhibition

Data derived from a study on a plant extract containing this compound. The specific activity of the isolated compound was not reported. researchgate.net

While many natural products and other furanocoumarins are known to perturb cellular signaling cascades, such as the NF-kappa B and p53 signaling pathways, specific research detailing the effects of this compound on these pathways is limited. researchgate.netresearchgate.net Studies have focused on related compounds, but direct evidence linking this compound to the perturbation of major signaling cascades is not yet established in the reviewed scientific literature.

Cellular Signaling Cascade Perturbations

Cell Cycle Progression Control (e.g., G2/M Phase Arrest)

The control of cell cycle progression is a critical target in cancer therapy. Evidence suggests that furanocoumarins like oxypeucedanin can exert antiproliferative effects by inducing cell cycle arrest, particularly at the G2/M transition phase. In studies involving human hepatoma SK-Hep-1 cells, oxypeucedanin was shown to effectively inhibit growth by causing the cells to accumulate in the G2/M phase. Flow cytometry analysis demonstrated a significant increase in the cell population at this checkpoint, indicating a halt in cell division. This arrest prevents damaged cells from entering mitosis, a key mechanism for controlling cancer cell proliferation.

The progression through the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G2/M phase transition is primarily governed by the CDK1 (also known as Cdc2)/Cyclin B1 complex.

Research on oxypeucedanin has revealed that its ability to induce G2/M arrest is linked to the modulation of these key regulatory proteins. In human hepatoma cells, treatment with oxypeucedanin led to the downregulation of several crucial checkpoint proteins, including Cyclin B1, Cyclin E, and Cdc2. The reduction in the levels of these proteins disrupts the formation and activation of the kinase complexes necessary for the cell to move from the G2 phase into mitosis, thereby enforcing the cell cycle arrest.

Table 1: Effect of Oxypeucedanin on G2/M Regulatory Proteins

Protein Function Effect of Oxypeucedanin Citation
Cyclin B1 Regulatory subunit of the CDK1 complex; crucial for G2/M transition. Downregulation nih.govresearchgate.net
Cdc2 (CDK1) Catalytic subunit of the maturation-promoting factor (MPF). Downregulation nih.govresearchgate.net

| Cyclin E | Primarily involved in the G1/S transition. | Downregulation | nih.govresearchgate.net |

This table is based on data from studies on Oxypeucedanin.

The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis in response to cellular stress. Its activity is tightly controlled by its negative regulator, MDM2. Upon activation, p53 can induce the expression of CDK inhibitors like p21, which can halt cell cycle progression.

Studies have shown that the antiproliferative activity of oxypeucedanin is correlated with the modulation of the p53 pathway. Treatment with oxypeucedanin was found to activate the expression of p53. nih.gov This activation, in turn, leads to the upregulation of its downstream targets, MDM2 and the CDK inhibitor p21. nih.gov The induction of p21 contributes to the cell cycle arrest, reinforcing the block at the G2/M checkpoint. This suggests that the anticancer effects of oxypeucedanin are, at least in part, dependent on a functional p53/MDM2/p21 axis. nih.gov

In response to DNA damage or replication stress, checkpoint kinases such as Chk1 are activated. Activated Chk1 can phosphorylate and inactivate the phosphatase Cdc25c. Inactivated Cdc25c is unable to remove the inhibitory phosphate (B84403) groups from the Cdc2/Cyclin B1 complex, thus preventing the onset of mitosis.

The induction of G2/M arrest by oxypeucedanin has been specifically linked to this checkpoint kinase pathway. nih.govresearchgate.net Research indicates that oxypeucedanin treatment leads to the upregulation and phosphorylation of Chk1 (at Ser345). nih.govresearchgate.net This activated Chk1 then mediates the downregulation of Cdc25c. nih.govresearchgate.net The decrease in active Cdc25c ensures that Cdc2 remains in its inactive, phosphorylated state, which subsequently inhibits the Cdc2/Cyclin B1 complex and causes the cell to arrest in the G2/M phase. researchgate.net

Table 2: Oxypeucedanin's Impact on the Chk1-Mediated Checkpoint

Molecular Target Role in G2/M Checkpoint Observed Effect of Oxypeucedanin Citation
p-Chk1 (Ser345) Activated checkpoint kinase that initiates the arrest cascade. Upregulation nih.govresearchgate.net
Cdc25c Phosphatase that activates the Cdc2/Cyclin B1 complex. Downregulation nih.govresearchgate.net

| Cdc2/Cyclin B1 | The primary complex that drives entry into mitosis. | Inhibition (via Cdc25c downregulation) | researchgate.net |

This table is based on data from studies on Oxypeucedanin.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dynamics (JNK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The major MAPK subfamilies include ERK, c-Jun N-terminal kinase (JNK), and p38 MAPK.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via PARP, Caspase-3)

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. It is often executed through a cascade of enzymes called caspases, with Caspase-3 being a key executioner.

The role of related furanocoumarins in apoptosis is multifaceted. In human prostate cancer DU145 cells, oxypeucedanin has been shown to induce apoptosis in a time- and dose-dependent manner. medchemexpress.com However, in other contexts, it displays protective effects. For instance, oxypeucedanin can alleviate chemotherapy-induced intestinal injury by inhibiting Caspase-3/gasdermin E (GSDME) signaling, thereby preventing pyroptosis, a form of inflammatory cell death. nih.gov This suggests that oxypeucedanin can modulate cell death pathways, either promoting or inhibiting them depending on the cellular environment and stimulus.

Antimutagenic Mechanisms

Antimutagenic agents can prevent mutations from occurring, which is a key strategy in cancer chemoprevention. Many natural compounds exert antimutagenic effects through various mechanisms, including scavenging reactive oxygen species (antioxidant activity) or inhibiting enzymes that convert procarcinogens into active carcinogens. nih.gov

Furanocoumarins as a class have demonstrated significant antigenotoxic activity. nih.govresearchgate.net A primary mechanism for this effect is the inhibition of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. nih.gov These enzymes are responsible for the metabolic activation of many environmental procarcinogens. By inhibiting CYP1A1 and CYP1A2, furanocoumarins can prevent the conversion of these inert compounds into potent, DNA-damaging mutagens. nih.govresearchgate.net While studies specifically detailing the antimutagenic mechanisms of this compound are not prominent, its structural inclusion in the furanocoumarin class suggests it may share this ability to interfere with carcinogen activation. nih.gov

Oxidative Stress Response and Antioxidant Pathways

Oxidative stress represents an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. nih.gov This imbalance can lead to cellular damage and is implicated in a variety of chronic diseases. nih.govresearchgate.net Cells have evolved intricate defense mechanisms to counteract oxidative stress, with the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway being a central regulator of cytoprotective responses. nih.govnih.gov

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. researchgate.netnih.gov In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. nih.govmdpi.com This allows Nrf2 to be released, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.govresearchgate.netnih.gov This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes. nih.govmdpi.com

The activation of the Nrf2 pathway boosts the expression of numerous protective enzymes, including:

Heme oxygenase-1 (HO-1)

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Superoxide dismutase (SOD)

Catalase (CAT)

Glutathione peroxidase (GPx)

Glutathione S-transferases (GSTs) mdpi.com

While direct studies detailing the specific interaction of this compound with the Keap1-Nrf2 pathway are not extensively documented in the provided research, the broader class of compounds to which it belongs, furanocoumarins, has been noted for its antioxidant properties. The potential for furanocoumarins to modulate oxidative stress is an area of active investigation. The mechanisms by which natural compounds can activate the Keap1/Nrf2 signaling pathway are of significant interest for their therapeutic potential in diseases linked to oxidative stress. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Pharmacophore modeling is a computational approach that distills the essential steric and electronic features of a molecule required for it to interact with a specific biological target. frontiersin.orgnih.govyoutube.com A pharmacophore represents the three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. nih.govresearchgate.net These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). frontiersin.orgresearchgate.net Once developed, a pharmacophore model serves as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. nih.gov

For the furanocoumarin class, including compounds like this compound, SAR studies are instrumental in elucidating the structural determinants for their biological activities, such as enzyme inhibition. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are a cornerstone of medicinal chemistry, aimed at improving the therapeutic profile of a lead compound. This process involves systematically modifying the chemical structure of the parent molecule to explore the structure-activity relationship (SAR). While specific literature detailing the design and synthesis of this compound analogues was not prevalent in the provided search results, general strategies for modifying natural product scaffolds are well-established.

For related natural products, synthetic strategies often involve several key steps:

Starting Material Isolation/Synthesis: The process begins with the parent compound, such as isosteviol (B191626) or indoprofen, which can be isolated from natural sources or synthesized. researchgate.netmdpi.com

Functional Group Transformation: Key functional groups on the core structure are modified. For instance, a carboxylic acid might be converted to an ester or amide to alter polarity and binding interactions. mdpi.com

Introduction of New Substituents: New chemical moieties are introduced at various positions. This can be achieved through reactions like reductive amination to create aminoalcohol derivatives or coupling reactions to add new aromatic or alkyl groups. researchgate.netmdpi.com

Stereoselective Synthesis: For complex molecules, maintaining or altering the stereochemistry is often crucial for biological activity, requiring stereoselective synthetic methods. mdpi.com

These modifications aim to enhance target affinity, improve pharmacokinetic properties, or reduce off-target effects. The synthesis of a library of such analogues allows for systematic evaluation and the development of a robust SAR. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach quantifies the relationship by using molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules. nih.govmdpi.com

A QSAR study was conducted on 37 different furanocoumarin derivatives, the class of compounds to which this compound belongs, to analyze their inhibitory effects on cytochrome P450 (CYP) 3A activities. nih.gov The study used simple and multiple linear regression analyses to correlate various molecular descriptors with the measured inhibitory concentration (logIC50). nih.gov

The analysis revealed that several key descriptors were significantly related to the CYP3A inhibitory activity of the furanocoumarins. nih.gov These findings indicate that the interaction between furanocoumarins and CYP enzymes is governed by specific molecular characteristics. nih.gov

Table 1: Significant Molecular Descriptors in Furanocoumarin QSAR Analysis for CYP3A Inhibition This table is based on data from a study on 37 furanocoumarin derivatives.

Descriptor CategorySpecific DescriptorImplied Influence on Activity
Lipophilicity logPHigher lipophilicity may enhance binding to the active site.
Molecular Size Molecular Volume, Molecular Weight, Molecular Surface AreaThe physical size and shape of the molecule are critical for fitting into the enzyme's binding pocket.
Polarity Polar Surface AreaInfluences solubility and potential hydrogen bonding interactions.
Electrostatics Minimal Electrostatic PotentialRelates to the electrostatic stabilization of the molecule within the active site.
Quantum Chemical Formation Energy, HOMO EnergyDescribes the electronic stability and electron-donating capability of the molecule, which can control interactions.

Data sourced from Uesawa & Mohri, 2010. nih.gov

The resulting QSAR models provide a framework for predicting the CYP inhibitory effects of other furanocoumarins and can guide the design of new analogues with tailored activity profiles. nih.gov

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govnih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov

The molecular docking process generally involves the following steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are obtained, often from crystallographic data in the Protein Data Bank (PDB). nih.govnih.gov These structures are prepared by adding hydrogen atoms, assigning charges, and defining the binding site or "grid box" on the receptor. nih.gov

Conformational Sampling: The algorithm explores various possible conformations (poses) of the ligand within the receptor's active site, considering translational, rotational, and torsional degrees of freedom. nih.govqu.edu.sa

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding free energy. qu.edu.sa The poses are then ranked, with the lowest energy scores typically representing the most favorable binding modes. qu.edu.sa

Analysis of Interactions: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the receptor. nih.gov

While specific molecular docking studies focusing exclusively on this compound were not identified in the provided search results, this technique is widely applied to its chemical class. For instance, docking studies on furanocoumarins could be used to investigate their interactions with targets like cytochrome P450 enzymes, as suggested by QSAR analyses. nih.gov Such computational studies provide valuable insights that can guide the design of new, more potent, and selective inhibitors. nih.govmdpi.com

In Vitro Pharmacological and Biological Characterization of Isooxypeucedanin

High-Throughput Cell-Based Screening Assays

High-throughput screening (HTS) allows for the rapid testing of a compound across numerous biological targets. Cell-based assays within HTS are particularly valuable as they provide insights into a compound's activity in a context that more closely resembles a physiological state. samipubco.com These assays can measure various cellular processes, including proliferation, metabolic health, and cell death. mdpi.com

The anti-proliferative activity of isooxypeucedanin has been evaluated against human cancer cell lines. Assays measuring cell proliferation are critical in cancer research for identifying compounds that can inhibit cancer cell growth. nih.gov These assays often measure the metabolic activity of the cells, which generally correlates with the number of viable cells. wikipedia.org

In a comparative study, this compound was tested for its growth-inhibitory effects on SK-Hep-1 human hepatoma cells. The half maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, is a standard measure of potency. abcam.com The study found that this compound inhibited the proliferation of SK-Hep-1 cells with an IC50 value of 91.5 µM.

Table 1: Antiproliferative Effect of this compound

Compound Cell Line IC50 (µM)
This compound SK-Hep-1 (human hepatoma) 91.5

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). biocompare.comnih.gov The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. biocompare.comnih.gov This method can reveal if a compound causes cells to arrest at a specific checkpoint. nih.gov

Specific studies detailing the effects of this compound on cell cycle distribution using flow cytometry were not identified in the retrieved search results.

Cells can die through two main processes: apoptosis, a programmed and controlled form of cell death, or necrosis, a more chaotic process often resulting from injury. nih.gov Distinguishing between these two pathways is crucial for understanding a compound's mechanism of action. nih.gov Techniques often involve flow cytometry and the use of specific markers. nih.gov For example, Annexin V is a protein that binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while dyes like propidium iodide can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. nih.gov

Direct experimental data on the induction of apoptotic or necrotic cell death markers specifically by this compound was not available in the provided search results.

Enzyme inhibition assays are fundamental in pharmacology for identifying molecules that can modulate the activity of specific enzymes. youtube.com These assays measure the rate of an enzymatic reaction in the presence of a potential inhibitor to determine its potency, often expressed as an IC50 value. nih.gov The mechanism of inhibition—such as competitive, non-competitive, or uncompetitive—can be determined through kinetic studies by analyzing Lineweaver-Burk plots. ipb.ac.idmdpi.comnih.gov

This compound has been evaluated for its inhibitory effects against several enzymes.

Butyrylcholinesterase (BChE): BChE is an enzyme that, along with acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. ijpsr.infonih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. semanticscholar.orgnih.gov Studies on furanocoumarins from the roots of Angelica decursiva have demonstrated that this compound exhibits inhibitory activity against BChE.

α-Glucosidase: This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. youtube.com Inhibiting α-glucosidase can slow down glucose absorption, which is a therapeutic approach for managing type 2 diabetes. ipb.ac.id Research has shown that this compound possesses inhibitory activity against α-glucosidase.

Specific IC50 values and the kinetic modes of inhibition for this compound from the referenced studies are summarized below.

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Source IC50 Inhibition Type
Butyrylcholinesterase Equine Serum 26.4 ± 1.6 µM Data Not Available
α-Glucosidase Saccharomyces cerevisiae 1.28 ± 0.05 mM Data Not Available

Biochemical Characterization of Target Engagement

Understanding how a compound (ligand) physically interacts with its protein target is crucial for drug development. youtube.com These studies help to confirm that the compound binds to the intended target and can elucidate the mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. samipubco.comumpr.ac.id It helps to visualize the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. mdpi.comnih.gov This information can explain the compound's activity and guide the design of more potent and selective derivatives.

While molecular docking has been used to study the interaction of various furanocoumarins with their protein targets, specific protein-ligand interaction studies or molecular docking analyses for this compound were not detailed in the search results.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Oxypeucedanin (B192039)
Propidium Iodide
Annexin V
Acetylcholine

Western Blotting for Protein Expression and Post-Translational Modifications

Western blotting is a cornerstone technique for identifying and quantifying specific proteins from a complex mixture, such as a cell lysate. nih.govnih.gov This method allows researchers to assess how a compound like this compound might alter the levels of key proteins involved in cellular processes. Furthermore, it can detect post-translational modifications, such as phosphorylation, which are crucial for activating or deactivating protein function, particularly in signaling pathways. nih.govnih.gov

The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to detect the protein of interest. nih.gov The results are typically normalized using a "housekeeping" protein—a protein like GAPDH or beta-actin whose expression is expected to remain stable across different experimental conditions—to ensure that any observed changes are due to the compound's effect and not variations in sample loading. nih.gov

For a compound with potential anti-inflammatory activity, Western blotting could be used to measure its effect on the expression of key inflammatory mediators. For example, studies on other compounds have used this technique to analyze the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are often upregulated during inflammation. nih.govnih.gov It is also instrumental in dissecting signaling cascades, such as the mitogen-activated protein kinase (MAPK) and STAT3 pathways, by measuring the phosphorylation status of their component proteins. nih.govnih.gov

Table 1: Exemplar Western Blot Analysis Parameters (Note: This table is a hypothetical representation of how an experiment could be designed for this compound, as specific data is not available.)

Target ProteinCellular ProcessAntibody TypeExpected Outcome of Inhibition
p-NF-κB p65InflammationPhospho-specificDecrease in phosphorylation
COX-2InflammationMonoclonalDecrease in total protein expression
iNOSInflammationPolyclonalDecrease in total protein expression
p-STAT3Cell Proliferation, InflammationPhospho-specificDecrease in phosphorylation
Cleaved Caspase-3ApoptosisMonoclonalIncrease in cleaved form

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Gene expression profiling provides a broader view of a compound's impact by measuring changes in messenger RNA (mRNA) levels, which indicates which genes are being turned on or off.

Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method used to quantify the expression of a specific, targeted set of genes. mdpi.comnih.gov The process involves converting RNA from a sample into complementary DNA (cDNA) and then amplifying it. researchgate.net The accuracy of RT-qPCR heavily relies on the use of stable reference genes for normalization to correct for variability in RNA quantity and quality. nih.govmdpi.com This technique would be ideal for validating whether the protein expression changes observed in Western blotting, such as a decrease in COX-2 or iNOS, are due to reduced gene transcription. nih.govnih.gov

RNA-Sequencing (RNA-Seq) offers a more comprehensive, discovery-oriented approach. Instead of looking at a few genes, RNA-Seq provides a snapshot of the entire transcriptome (all the RNA molecules in a cell), allowing for the identification of thousands of genes that are differentially expressed after treatment with a compound. broadinstitute.orgnih.gov This unbiased method can reveal novel pathways and mechanisms of action that were not previously hypothesized. nih.govyoutube.com For instance, an RNA-Seq experiment on cells treated with this compound could uncover its influence on entire networks of genes related to inflammation, cell cycle regulation, or apoptosis.

Table 2: Comparison of Gene Expression Analysis Techniques

FeatureRT-qPCRRNA-Sequencing (RNA-Seq)
Scope Targeted (few to dozens of genes)Global (entire transcriptome)
Primary Use Quantify expression of known genes, validate findingsDiscover novel genes and pathways, profile global changes
Sensitivity Very high for targeted genesHigh, dependent on sequencing depth
Data Output Cq values for specific genesMillions of sequence reads, expression counts for all genes
Prerequisite Knowledge of gene sequences for primer designA reference genome or transcriptome is beneficial

In Vivo Preclinical Research on Isooxypeucedanin

Development and Validation of Animal Models for Mechanistic Studies

The investigation of isooxypeucedanin's biological activities in a living organism necessitates the use of well-defined animal models. These models are crucial for understanding the compound's mechanisms of action and its effects on complex physiological systems. The development and validation of these models involve careful selection of appropriate species and consideration of their unique biological responses.

Selection of Appropriate Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are frequently employed in preclinical research due to their physiological similarities to humans, relatively short lifespans, and the availability of established research methodologies. nih.govnih.govyoutube.com The choice between mice and rats often depends on the specific research question and the biological endpoint being investigated.

For instance, in studies exploring the effects of compounds on cognitive function and smooth muscle activity, male Wistar rats have been utilized. mdpi.comresearchgate.net These rats are a common outbred strain used in a variety of research areas, including pharmacology and toxicology. In the context of studying diabetes and its complications, various rodent models are available, such as the Akita mouse and the Zucker Diabetic Fatty (ZDF) rat, which are genetically predisposed to the condition. nih.gov Chemically-induced models, like streptozotocin-induced diabetes in rats, are also widely used. nih.gov

The selection of a specific strain is also critical. For example, in immunodeficiency research, nude mice, which lack a thymus and are T-cell deficient, have historically been used. youtube.com However, more advanced models like the NSG (NOD scid gamma) mouse are now more common due to their severe immunodeficiency, allowing for the engraftment of human cells and tissues. youtube.com

The following table outlines various rodent models and their applications in preclinical research, which could be relevant for future studies on this compound.

Model OrganismStrain/TypeKey Characteristics & Research Applications
Rat WistarOutbred strain used for general pharmacology, toxicology, and neurological studies. mdpi.comresearchgate.net
Rat Zucker Diabetic Fatty (ZDF)Genetically induced model for type 2 diabetes research. nih.gov
Rat Spontaneously Hypertensive Rat (SHR)Genetically induced model for hypertension and cardiovascular research. nih.gov
Mouse AkitaGenetically induced model for type 1 diabetes research. nih.gov
Mouse NudeT-cell deficient, used in oncology and immunology research. youtube.com
Mouse NSG (NOD scid gamma)Severely immunodeficient, suitable for human cell and tissue engraftment. youtube.com
Mouse C57BL/6Common inbred strain used in a wide range of genetic and disease modeling studies. nih.gov

Considerations for Species-Specific Responses

When extrapolating findings from animal models to humans, it is crucial to consider species-specific differences in metabolism, physiology, and drug response. nih.gov The pharmacological activity of a compound in a preclinical species is a primary consideration for the relevance of the model. nih.gov For biotherapeutics, which are often highly specific to human targets, finding a pharmacologically responsive species can be challenging and may necessitate the use of non-human primates or genetically modified rodents. nih.gov

The diet of laboratory animals can also significantly influence experimental outcomes. Many commercial rodent chows contain soy protein, which is a source of phytoestrogens like isoflavones. nih.gov These compounds can lead to high circulating levels in both rats and mice, potentially impacting hormonal pathways and influencing genotypic and phenotypic expression. nih.gov This is a critical consideration for studies involving hormonally active compounds or investigating pathways that can be modulated by estrogens.

Pharmacodynamic Evaluation in In Vivo Systems

Pharmacodynamics is the study of what a drug does to the body. In the context of this compound, in vivo pharmacodynamic evaluations would assess its biological and physiological effects within a living organism.

Assessment of Systemic Biological Responses and Biomarkers

The systemic effects of a compound can be evaluated by monitoring a range of biological responses and biomarkers. For example, in studies of isoquinoline (B145761) precursors, the in vivo effect on learning and memory processes in rats was assessed. mdpi.comresearchgate.net In the context of candidiasis research, the 24-hour area under the concentration-time curve (AUC)/MIC ratio is a key pharmacodynamic index used to describe the exposure-response relationship of echinocandin drugs. nih.gov

The selection of biomarkers is dependent on the therapeutic area of interest. For instance, in oncology, preclinical toxicology studies aim to predict human toxicities by categorizing them in a manner similar to the Common Terminology Criteria for Adverse Events. nih.gov

Analysis of Organ and Tissue-Specific Molecular Alterations

Investigating molecular changes within specific organs and tissues provides a deeper understanding of a compound's mechanism of action. This can involve analyzing changes in protein expression, gene regulation, and cellular signaling pathways. For example, research on protein kinase C (PKC) isoforms has shown tissue-specific and age-dependent differences in their expression in rats. nih.gov PKC beta immunoreactivity was found to be prominent in brain tissue, while other isoforms were more widespread. nih.gov

Furthermore, alternative splicing of genes is a major contributor to tissue-specific cellular function and identity. nih.gov Studies have revealed that a majority of alternative splicing events vary between different tissues, highlighting the complexity of gene regulation at the tissue level. nih.gov Understanding these baseline tissue-specific molecular signatures is essential when evaluating the impact of a compound like this compound.

Ex Vivo Analysis of Tissues and Biological Samples

Ex vivo analysis involves the study of tissues or cells from an organism in an artificial environment outside the living body. mdpi.comresearchgate.netnih.gov This approach bridges the gap between in vitro and in vivo research, allowing for detailed investigation of biological processes in a more controlled setting while retaining the physiological context of the tissue. nih.govmdpi.com

For instance, smooth muscle preparations isolated from the stomachs of male Wistar rats have been used to study the relaxant effects of compounds ex vivo. mdpi.comresearchgate.net This method allows for the direct measurement of tissue response to a substance. mdpi.comresearchgate.net The technique involves mounting dissected tissue in a tissue bath and measuring its contractile activity. mdpi.com

Ex vivo models are also valuable in cancer research, where fresh patient tumor tissue can be cultured to study gene delivery and the tumor microenvironment. nih.govresearchgate.net This allows for the analysis of interactions between cancer cells and immune cells, and the expression of various markers. researchgate.net

The table below summarizes different ex vivo analysis techniques and their applications.

Analysis TypeTissue/SampleApplication
Isometric MeasurementsIsolated gastric smooth muscle from ratsTo determine the effects on spontaneous contractile activity. mdpi.comresearchgate.net
Bioluminescence ImagingCultured patient tissue slicesTo quantify gene expression and delivery. nih.gov
Immunofluorescent/Immunochemical StainingEx vivo cell preparations from tumor tissueTo examine cancer-specific and immune-related markers. researchgate.net

Advanced Analytical Methodologies in Isooxypeucedanin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of isooxypeucedanin from natural sources. The choice of technique is often dictated by the volatility and polarity of the compound, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of furanocoumarins like this compound due to their thermal lability and moderate polarity. A typical HPLC method involves a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.

Method development for furanocoumarin analysis often employs a gradient elution system to achieve optimal separation of structurally similar compounds. A mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly used. The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis, allowing for the elution of compounds with a wide range of polarities. nih.govicm.edu.pl

Detection is frequently performed using a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector, which provides ultraviolet (UV) spectra for each peak. This is particularly useful for the identification of furanocoumarins, which exhibit characteristic UV absorption maxima. For quantitative analysis, a specific wavelength, often around 310-330 nm, is selected for monitoring. nih.gov The method's validity is established through parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Representative HPLC Parameters for Furanocoumarin Analysis

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile or Methanol (B)
Flow Rate 1.0 mL/min
Detection DAD or PDA, monitoring at ~320 nm

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for the HPLC analysis of furanocoumarins, which would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for characterizing the chemical profile of essential oils extracted from plants known to contain this compound, such as those from the Angelica or Peucedanum species. researchgate.netresearchgate.netnih.gov In this technique, the volatile components of a sample are separated in a long, thin capillary column and then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragmented ions.

The identification of compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries, such as the National Institute of Standards and Technology (NIST) library. While furanocoumarins themselves may have limited volatility, GC-MS is invaluable for analyzing the co-occurring volatile terpenes and other secondary metabolites in essential oils, providing a comprehensive chemical fingerprint of the plant source. researchgate.netresearchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. thegoodscentscompany.com

When coupled with a tandem mass spectrometer (MS/MS), UPLC becomes an exceptionally powerful tool for the selective and sensitive quantification of this compound, even in complex biological matrices like plasma and urine. thegoodscentscompany.com A pharmacokinetic study of the major active ingredients of Angelica dahurica Radix, including oxypeucedanin (B192039) (an isomer of this compound), imperatorin (B1671801), and isoimperatorin, utilized a UPLC-MS/MS method for their simultaneous determination in rat plasma. thegoodscentscompany.comubc.ca This approach allows for the monitoring of the absorption, distribution, metabolism, and excretion of the compound. The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, minimizes interferences from matrix components, leading to highly accurate and precise quantification. thegoodscentscompany.comubc.ca

High-Resolution Spectroscopic and Spectrometric Characterization

For the unambiguous identification and structural elucidation of this compound, high-resolution spectroscopic and spectrometric techniques are essential. These methods provide detailed information about the molecular structure and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including natural products like this compound. sbq.org.brcore.ac.uk One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). sbq.org.brcore.ac.uk

Table 2: General Expected ¹H and ¹³C NMR Data for a Furanocoumarin Skeleton

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Furan (B31954) Protons 7.0 - 8.0 105 - 150
Benzopyran Protons 6.0 - 8.0 95 - 165
Aliphatic Protons (side chain) 1.0 - 5.0 10 - 80

| Carbonyl Carbon | - | 160 - 180 |

This table provides generalized chemical shift ranges for the core furanocoumarin structure. Specific values for this compound would be determined through detailed NMR analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. uni-jena.de This high precision allows for the calculation of a unique elemental formula for a given mass, which is invaluable for confirming the identity of a known compound or for elucidating the structure of a new one. uni-jena.de

For this compound (C₁₆H₁₄O₅), the theoretical exact mass can be calculated. An experimental measurement using HRMS that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the proposed molecular formula. This technique is often used in conjunction with other analytical methods to provide a comprehensive characterization of the compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools for the analysis of this compound and its isomers in complex matrices like plant extracts. nih.govspringernature.comnih.gov These methods offer enhanced resolution, sensitivity, and specificity compared to standalone techniques. researchgate.netjournalirjpac.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of furanocoumarins. nih.govnih.gov The coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry allows for the separation of structurally similar compounds, including isomers, followed by their sensitive detection and identification based on their mass-to-charge ratio. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a specific precursor ion and analyzing the resulting product ions, which is particularly useful for distinguishing between isomers that have identical molecular weights. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though its application to furanocoumarins may require derivatization to increase the volatility of these polar compounds. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information, aiding in the unambiguous identification of compounds in a mixture. nih.govspringernature.com While less sensitive than MS, LC-NMR is highly valuable for the structural elucidation of novel or unknown metabolites of this compound. springernature.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has emerged as a promising "green" alternative for the separation of furanocoumarin isomers. nih.govresearchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer rapid and efficient separations, often with different selectivity compared to liquid chromatography. nih.govnih.gov The orthogonality of SFC to reversed-phase LC can be advantageous in resolving complex mixtures of isomers. nih.gov

Interactive Table: Hyphenated Techniques in Furanocoumarin Analysis

Technique Separation Principle Detection Principle Key Advantages for this compound Analysis
LC-MS/MS Differential partitioning between a stationary and a liquid mobile phase. Measures mass-to-charge ratio of ions and their fragments. High sensitivity and selectivity for quantifying low-concentration analytes in complex matrices; can differentiate isomers. nih.govmdpi.comnih.gov
GC-MS Partitioning between a stationary phase and a gaseous mobile phase based on volatility. Measures mass-to-charge ratio of ions and their fragments. High resolution for volatile compounds; may require derivatization for polar furanocoumarins. nih.gov
LC-NMR Differential partitioning between a stationary and a liquid mobile phase. Measures the magnetic properties of atomic nuclei. Provides detailed structural information for unambiguous compound identification. nih.govspringernature.com

| SFC-MS | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Measures mass-to-charge ratio of ions and their fragments. | Fast separations, reduced solvent consumption, and orthogonal selectivity for isomeric separation. nih.govresearchgate.net |

Bioanalytical Method Development for Biological Matrices

The development and validation of robust bioanalytical methods are fundamental for accurately determining the concentration of this compound and its metabolites in biological samples such as plasma, urine, and tissues. This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and speed. mdpi.comnih.govnih.govresearchgate.net

A study detailing the simultaneous determination of three furanocoumarins, including the this compound isomers imperatorin and oxypeucedanin, in rat plasma using UPLC-MS/MS provides a representative example of the methodologies employed. mdpi.comnih.gov

Sample Preparation: A crucial first step involves the extraction of the analyte from the complex biological matrix. Protein precipitation is a common and rapid method for plasma samples. researchgate.net This is often followed by liquid-liquid extraction to further purify the sample and concentrate the analyte. mdpi.comnih.gov

Chromatographic and Mass Spectrometric Conditions: The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.comnih.govresearchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. mdpi.comnih.gov

Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. mdpi.comnih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov

Accuracy and Precision: These parameters assess the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. They are evaluated at multiple concentration levels (low, medium, and high quality control samples). mdpi.comnih.gov

Recovery: This measures the efficiency of the extraction procedure. mdpi.comnih.gov

Matrix Effect: This evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. mdpi.comnih.gov

Stability: The stability of the analyte in the biological matrix is assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). mdpi.comnih.gov

The following tables present data from a UPLC-MS/MS method developed for the analysis of furanocoumarins, including isomers of this compound, in rat plasma. mdpi.comnih.gov

Table 1: Linearity and LLOQ of Furanocoumarins in Rat Plasma

Compound Calibration Curve Linear Range (ng/mL) LLOQ (ng/mL)
Oxypeucedanin y = 0.004x + 0.0006 0.998 2.5 - 1000 2.5
Imperatorin y = 0.0029x + 0.0001 0.998 2.5 - 1000 2.5

Table 2: Accuracy and Precision for the Analysis of Furanocoumarins in Rat Plasma

Compound Spiked Concentration (ng/mL) Measured Concentration (mean ± SD, n=5) Accuracy (%) Precision (RSD, %)
Oxypeucedanin 5 5.2 ± 0.4 104.0 7.7
50 48.9 ± 2.1 97.8 4.3
500 508.4 ± 15.8 101.7 3.1
Imperatorin 5 4.8 ± 0.3 96.0 6.3
50 51.2 ± 1.8 102.4 3.5
500 495.7 ± 12.9 99.1 2.6
Isoimperatorin 5 5.3 ± 0.3 106.0 5.7
50 48.7 ± 2.5 97.4 5.1

Table 3: Recovery and Matrix Effect of Furanocoumarins in Rat Plasma

Compound Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Oxypeucedanin 5 70.3 ± 5.5 91.5 ± 7.2
500 72.5 ± 4.1 88.3 ± 5.8
Imperatorin 5 97.4 ± 6.8 100.0 ± 8.5
500 95.2 ± 5.1 96.4 ± 6.2
Isoimperatorin 5 95.3 ± 7.2 98.7 ± 9.1

Table 4: Stability of Furanocoumarins in Rat Plasma (n=3)

Compound Storage Condition Concentration (ng/mL) Accuracy (%)
Oxypeucedanin Short-term (25°C, 4h) 5 95.4 ± 6.8
500 98.2 ± 4.5
Long-term (-80°C, 4 weeks) 5 93.1 ± 8.2
500 96.5 ± 5.1
Freeze-thaw (3 cycles) 5 91.7 ± 7.5
500 94.8 ± 6.3
Imperatorin Short-term (25°C, 4h) 5 103.1 ± 5.4
500 101.5 ± 3.9
Long-term (-80°C, 4 weeks) 5 98.7 ± 6.1
500 99.3 ± 4.8
Freeze-thaw (3 cycles) 5 97.5 ± 7.9
500 98.1 ± 5.6
Isoimperatorin Short-term (25°C, 4h) 5 102.5 ± 6.2
500 100.9 ± 4.1
Long-term (-80°C, 4 weeks) 5 99.2 ± 5.8
500 98.8 ± 5.2
Freeze-thaw (3 cycles) 5 98.3 ± 7.1

Metabolic Profiling and Biotransformation Pathways of Isooxypeucedanin

Pharmacokinetic (PK) Principles: Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Contexts

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its biological activity and fate. Preclinical studies, typically conducted in animal models, provide the initial insights into these parameters. nih.gov For many compounds, the liver is the primary site of metabolism, where enzymatic reactions convert them into more water-soluble forms for easier excretion. nih.gov

While specific ADME data for isooxypeucedanin is not extensively detailed in the provided information, general principles of drug metabolism suggest that as a lipophilic compound, it would undergo significant biotransformation to facilitate its elimination from the body. The process of drug development heavily relies on preclinical ADME studies to predict human pharmacokinetics. nih.govnih.gov These studies often involve administering the compound to animal models and analyzing plasma, urine, and feces to understand its absorption, distribution throughout the body, metabolic conversion, and routes of excretion. researchgate.netmdpi.com The oral bioavailability of a compound is a key parameter determined in these studies, indicating the fraction of an orally administered dose that reaches systemic circulation. nih.gov

Identification of Metabolites and Biotransformation Products

The biotransformation of a drug or xenobiotic results in the formation of various metabolites. Identifying these metabolites is crucial for a comprehensive understanding of the compound's metabolic fate. The process often involves incubating the parent compound with liver microsomes or hepatocytes from different species to generate metabolites, which are then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).

A study on the metabolic fate of this compound in rats led to the identification of several metabolites. The primary metabolic reactions observed were hydroxylation and epoxidation of the prenyl moiety, followed by further oxidation. Additionally, the opening of the furan (B31954) ring was a significant biotransformation pathway. This indicates that the initial steps of this compound metabolism target the chemically reactive parts of the molecule.

Enzyme Systems Involved in Xenobiotic Metabolism

The metabolism of foreign compounds is primarily carried out by a sophisticated network of enzymes. These are broadly categorized into Phase I and Phase II enzyme systems.

Cytochrome P450 Enzyme System Interactions

The cytochrome P450 (CYP450) superfamily of enzymes is the most important group of Phase I enzymes, responsible for the oxidative metabolism of a vast array of drugs and other xenobiotics. nih.govmedicineslearningportal.orgnih.gov These enzymes introduce or expose functional groups on the substrate, making it more polar. youtube.com The activity of CYP450 enzymes can be influenced by various factors, and interactions with these enzymes are a major cause of drug-drug interactions. nih.govnih.gov

Studies have shown that furanocoumarins, the class of compounds to which this compound belongs, are known to interact with CYP450 enzymes. For instance, some polyphenols can inhibit or induce specific CYP450 isoforms, thereby altering the metabolism of co-administered drugs. researchgate.net While direct evidence from the provided snippets specifying which CYP450 isoforms are responsible for this compound metabolism is limited, it is highly probable that these enzymes play a central role in its Phase I biotransformation, particularly in the observed hydroxylation and epoxidation reactions. The major drug-metabolizing CYP enzymes in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govwcrj.net

Phase II Conjugation Reactions

Following Phase I metabolism, the modified compounds, or in some cases the parent compound itself, undergo Phase II conjugation reactions. youtube.com These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the substrate, which significantly increases its water solubility and facilitates its excretion. youtube.comnih.govwikipedia.org

The metabolism of flavonoids, which are structurally related to coumarins, often involves extensive glucuronidation and sulfation. nih.gov For many flavonoids, glucuronidation is a more rapid process than sulfation. nih.gov In the case of the flavonoid (-)-epicatechin, sulfation was found to be the major metabolic pathway in human liver and intestine, with significant species differences observed between rats and humans. nih.gov Given the presence of hydroxyl groups that can be formed during the Phase I metabolism of this compound, it is plausible that its metabolites undergo subsequent glucuronidation or sulfation. However, specific studies confirming these conjugation reactions for this compound were not identified in the provided information.

Metabolic Stability and Reaction Phenotyping Studies

Metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo half-life and clearance. nih.govwuxiapptec.com These in vitro assays typically involve incubating the compound with liver fractions (like microsomes or S9) or hepatocytes and measuring the rate of its disappearance over time. wuxiapptec.comutsouthwestern.edulabcorp.com A compound with high metabolic stability will be cleared more slowly from the body.

Reaction phenotyping studies aim to identify the specific enzymes responsible for a compound's metabolism. nih.gov This is often achieved by using a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors of different CYP isoforms in incubations with human liver microsomes. nih.gov While the provided search results highlight the general methodologies for assessing metabolic stability and reaction phenotyping, nih.govwuxiapptec.comutsouthwestern.edulabcorp.comnih.gov specific data on the metabolic stability and the precise CYP450 enzymes metabolizing this compound are not available in the snippets.

Emerging Research Avenues and Future Perspectives for Isooxypeucedanin

Exploration of Undiscovered Molecular Mechanisms and Signal Transduction Pathways

While initial studies have highlighted the biological effects of isooxypeucedanin, a deep understanding of its molecular mechanisms is still evolving. Future research is poised to dissect the intricate signal transduction pathways modulated by this compound. Signal transduction involves a series of molecular events that convert an external signal into a specific cellular response, often through chains of interacting proteins called signaling pathways. khanacademy.orgwikipedia.orgnih.gov

Key areas of investigation include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade is a crucial signaling pathway that regulates fundamental cellular processes like proliferation, differentiation, inflammation, and apoptosis (programmed cell death). khanacademy.orgnih.gov Furanocoumarins are known to modify MAPK signaling. nih.gov For instance, the furanocoumarin apaensin has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways, which in turn modulate the Nur77-Bcl-2 apoptotic pathway. oup.com Given that an early study identified an apoptotic effect for a furanocoumarin mixture including this compound, future studies will likely aim to determine if it acts through similar MAPK-dependent mechanisms. oup.com

NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory response. bio-rad.comsinobiological.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). wikipedia.org Pro-inflammatory signals trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate genes related to inflammation. bio-rad.comwikipedia.org Some furanocoumarins have demonstrated the ability to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory mechanism. nih.gov Elucidating the specific interactions of this compound with components of the canonical and non-canonical NF-κB pathways is a critical future goal. nih.govwikipedia.org

p53-Associated Pathways: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. nih.gov The related compound oxypeucedanin (B192039) has been found to arrest the cell cycle and induce apoptosis in cancer cells through pathways involving p53. nih.govresearchgate.net Investigating whether this compound shares these mechanisms and interacts with the p53 signaling network is a promising research direction.

Rational Design of Next-Generation this compound Analogues

Rational drug design involves modifying the chemical structure of a lead compound to create new molecules (analogues) with improved properties, such as enhanced potency, greater selectivity, or better stability. rsc.orgrsc.org This approach is a cornerstone of modern medicinal chemistry. mdpi.comnih.govchemrxiv.org The furanocoumarin scaffold, including that of this compound, is considered a versatile starting point for developing new therapeutic agents. researchgate.net

Future efforts in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing a series of this compound analogues and evaluating their biological activity, researchers can establish clear relationships between specific structural features and their functional effects. researchgate.net For example, modifications could be made to the furan (B31954) ring or the side chains of the molecule.

Target-Specific Optimization: Once key molecular targets of this compound are identified (as discussed in section 9.1), analogues can be specifically designed to improve binding affinity and inhibitory activity. This strategy has been applied to other furanocoumarins to enhance their inhibition of enzymes like cytochrome P450 (CYP) 3A4 or to create multi-target agents for complex diseases. researchgate.net

Development of Novel Bio-pesticides: Furanocoumarins are natural insecticides. nih.gov Novel 2-arylfuranocoumarin derivatives have been designed and synthesized to enhance their photosensitive activity, with the goal of creating effective and environmentally friendly pesticides that work by causing oxidative damage in insect cells. nih.gov Similar design strategies could be applied to the this compound structure to explore its potential in agriculture.

Application of Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics)

Systems biology aims to understand the larger picture of how biological systems function by integrating complex, large-scale datasets. biorxiv.org This is achieved through "omics" technologies, which provide a global snapshot of different types of molecules within a cell or organism.

Proteomics: This is the large-scale study of proteins. A proteomics experiment could reveal every protein whose expression level changes in a cell after being treated with this compound, offering clues into all the cellular processes it affects.

Metabolomics: This is the study of small molecules, or metabolites. Metabolomics is crucial for understanding how this compound is processed (metabolized) in the body, for instance by gut microbiota, which can significantly alter its final biological effect. researchgate.net

Transcriptomics and Genomics: These technologies analyze gene expression and genetic makeup, respectively. Recently, an integrative multi-omics approach combining genomics, transcriptomics, and metabolomics was used to map the complete biosynthetic pathway of furanocoumarins in the plant Angelica dahurica. biorxiv.org This provides a blueprint for how plants produce these compounds and can enable their production in microorganisms. biorxiv.orgresearchgate.net

Single-Cell Omics: Advanced techniques can now analyze the molecular profiles of individual cells. A recent study used single-cell and spatial omics to map the diverse immune states of different cells within a plant leaf as they responded to infection, a process in which defense compounds like furanocoumarins are critical. tsl.ac.uk

Applying these powerful technologies will provide an unprecedented, holistic view of this compound's interactions with biological systems.

Advanced In Silico Modeling and Artificial Intelligence in Chemical Biology

Computational approaches are revolutionizing drug discovery by dramatically speeding up research and reducing costs. mdpi.com

In Silico Modeling: Techniques like molecular docking use computer simulations to predict how a molecule like this compound will physically interact with and bind to a protein target. mdpi.commdpi.com This can help to identify its likely mechanisms of action and to screen for potential new targets. For example, docking studies have been used to investigate the binding of related furanocoumarins to cancer-related proteins like mTOR and HSP90. mdpi.comresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast chemical and biological datasets to predict a compound's activity, identify new drug targets, and even design novel molecular structures. mdpi.comresearchgate.net For coumarin (B35378) research, AI is being developed to streamline the synthesis of new analogues by predicting reaction outcomes and generating designs for molecules with optimized features. researchgate.net As these models become more sophisticated and transparent through methods like Explainable AI (XAI), they will become indispensable tools for the rational design of next-generation drugs based on the this compound scaffold. mdpi.com

Role in Unraveling the Fundamental Biology of Furanocoumarins

Studying individual compounds like this compound provides crucial pieces to the larger puzzle of furanocoumarin biology.

Plant Chemical Defense: Furanocoumarins are a key part of the plant's chemical arsenal (B13267) against herbivores and pathogens. savemyexams.comnih.gov They can act as toxins or deterrents to feeding insects. nih.govpnas.org Research into the specific activities of this compound contributes to our understanding of the molecular basis of these plant-animal and plant-microbe interactions.

Cytochrome P450 Interactions: Furanocoumarins are well-known for their ability to inhibit human cytochrome P450 (CYP) enzymes, the primary system responsible for metabolizing drugs. mdpi.comarupconsult.comwikipedia.org This is famously known as the "grapefruit juice effect," where furanocoumarins in the juice can alter the bioavailability of co-administered medications. mdpi.com this compound is one of the furanocoumarins that contributes to this effect, and characterizing its specific inhibitory profile on different CYP enzymes is essential for predicting and avoiding adverse drug-herb interactions. mdpi.comtaylorandfrancis.com

Biosynthesis and Evolution: Understanding how plants create this compound helps unravel the complex enzymatic pathways and evolutionary pressures that led to the vast diversity of furanocoumarins. researchgate.net Recent studies have identified specific CYP enzymes in plants like Ficus carica and Angelica dahurica that are responsible for key steps in furanocoumarin biosynthesis. biorxiv.orgbiorxiv.org This knowledge is not only fundamental to plant biology but is also critical for efforts to produce these valuable compounds sustainably using synthetic biology in engineered microbes. uminho.ptacs.org

Q & A

Q. Which in vitro assays are most suitable for evaluating this compound’s cytotoxicity and IC50 values?

  • Methodological Answer : Employ standardized cell viability assays such as MTT or SRB in human hepatoma cell lines (e.g., HepG2). Reference IC50 values (e.g., 91.5 μM in hepatoma cells) should be contextualized with positive controls (e.g., oxypeucedanin at 32.4 μM) and replicate experiments to account for inter-lab variability .

Q. How can researchers validate in vitro antiproliferative findings of this compound in preclinical in vivo models?

  • Methodological Answer : Use xenograft models with dose-response studies, monitoring tumor volume and biomarkers (e.g., p21/MDM2 expression). Include pharmacokinetic (PK) analyses to assess bioavailability and tissue distribution, ensuring alignment with in vitro potency .

Q. What protocols ensure this compound’s stability during storage and experimental use?

  • Methodological Answer : Conduct stress testing under varying pH, temperature, and light conditions, with stability monitored via HPLC. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antiproliferative activity, and how can they be experimentally dissected?

  • Methodological Answer : Investigate p53-dependent pathways (e.g., MDM2/p21 modulation) via siRNA knockdowns and Western blotting. Combine cell cycle analysis (flow cytometry) with transcriptomic profiling (RNA-seq) to identify G2/M arrest drivers .

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Scrutinize experimental variables: cell line specificity (e.g., HepG2 vs. other carcinomas), compound purity (HPLC validation), and assay protocols (e.g., exposure duration). Perform meta-analyses with standardized reporting of raw data and error margins .

Q. What strategies enhance this compound’s efficacy through structural modification or synergistic combinations?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., esterification of hydroxyl groups) and testing cytotoxicity. Explore synergies with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay combination index assays .

Q. Which advanced analytical techniques quantify this compound in complex biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards. Optimize extraction protocols (e.g., solid-phase extraction) and validate parameters: linearity (R² >0.99), LOQ (<1 ng/mL), and matrix effects .

Q. Does this compound induce apoptosis, autophagy, or both in cancer cells, and how can this be discriminated?

  • Methodological Answer : Use Annexin V/PI staining (apoptosis) and LC3-II immunofluorescence (autophagy). Employ pharmacological inhibitors (e.g., chloroquine for autophagy) to delineate mechanistic contributions .

Q. What computational approaches predict this compound’s target interactions and optimize its drug-like properties?

  • Methodological Answer : Perform molecular docking against hypothesized targets (e.g., CDK1 for cell cycle arrest) and validate via surface plasmon resonance (SPR). Use QSAR models to predict ADMET properties and guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.